N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-21-11-7-18(8-12-21)24(28)25-20-10-13-22-19(15-20)9-14-23(27)26(22)16-17-5-3-2-4-6-17/h2-8,10-13,15H,9,14,16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDYBGPZFMWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article presents an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C24H26N2O3
- Molecular Weight: 402.48 g/mol
- LogP: 4.7155 (indicating moderate lipophilicity)
The compound features a tetrahydroquinoline core structure which is known for its diverse pharmacological activities.
Synthesis
The synthesis of this compound typically involves the following steps:
-
Formation of the Tetrahydroquinoline Core:
- The reaction begins with the condensation of a suitable isatin derivative with benzylamine.
- This step may require catalysts such as acetic acid under controlled temperature conditions.
-
Amidation:
- The resulting tetrahydroquinoline is then reacted with 4-methoxybenzoyl chloride to form the final amide product.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
The compound exhibits a dose-dependent growth inhibitory effect on these cell lines, with the MDA-MB-468 line showing particularly low IC50 values, indicating high potency.
The mechanism by which this compound exerts its biological effects involves several pathways:
-
Enzyme Inhibition:
- The compound is believed to interact with specific enzymes involved in cancer cell proliferation and survival.
-
DNA Intercalation:
- Its structural components allow it to intercalate with DNA, potentially disrupting replication and transcription processes.
-
Induction of Apoptosis:
- Studies suggest that this compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Recent research has focused on the therapeutic potential of this compound in various cancer models:
- Study on Breast Cancer Cell Lines:
- Comparative Analysis with Established Chemotherapeutics:
Preparation Methods
Core Tetrahydroquinolinone Synthesis
The tetrahydroquinolinone core is typically constructed via cyclization reactions. A common approach involves condensing substituted anilines with cyclic ketones or via intramolecular Friedel-Crafts alkylation. For example, 7-hydroxy-tetrahydroquinolinone (THQ), a structural analog, is synthesized by cyclizing 4-aminophenol derivatives with γ-keto esters under acidic conditions. Adapting this methodology, the 6-amino-tetrahydroquinolinone intermediate can be prepared by reacting 4-methoxy-3-nitroaniline with ethyl acetoacetate, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Key Reaction Conditions:
- Catalyst: $$ \text{H}2\text{SO}4 $$ or $$ \text{PPA} $$ (polyphosphoric acid) for cyclization.
- Temperature: 80–120°C for 6–12 hours.
- Work-Up: Neutralization with aqueous $$ \text{NaHCO}_3 $$, extraction with dichloromethane, and recrystallization from ethanol.
Benzylation at Position 1
Introducing the benzyl group at position 1 requires alkylation of the tetrahydroquinolinone’s nitrogen. This is achieved by reacting the tetrahydroquinolinone intermediate with benzyl bromide in the presence of a base. The patent US7361756B2 describes analogous alkylation using dibromobutane, suggesting that similar conditions can be adapted for benzyl bromide.
Procedure:
- Reagents:
- Tetrahydroquinolinone intermediate (1 equiv).
- Benzyl bromide (1.2–2.0 equiv).
- Base: $$ \text{K}2\text{CO}3 $$ or $$ \text{NaOH} $$ (1.5–3.0 equiv).
- Solvent: Acetonitrile or toluene.
Conditions:
Work-Up:
Yield Optimization:
- Excess benzyl bromide (up to 3 equiv) improves conversion but requires careful purification to remove unreacted reagent.
- Neat conditions (no solvent) at 140°C increase reaction rate but may degrade heat-sensitive intermediates.
Amidation at Position 6
The final step involves coupling the 6-amino group of the benzylated tetrahydroquinolinone with 4-methoxybenzoic acid. This is typically performed via an acyl chloride intermediate or using coupling agents like $$ \text{EDCl} $$ (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and $$ \text{HOBt} $$ (hydroxybenzotriazole).
Procedure:
- Acyl Chloride Formation:
- React 4-methoxybenzoic acid (1.1 equiv) with thionyl chloride ($$ \text{SOCl}2 $$, 2.0 equiv) at 60°C for 2 hours.
- Remove excess $$ \text{SOCl}2 $$ by distillation.
Coupling Reaction:
- Dissolve the benzylated tetrahydroquinolinone (1 equiv) in anhydrous dichloromethane.
- Add acyl chloride (1.2 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours.
Work-Up:
Alternative Method:
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| Neat Alkylation | 140°C, no solvent, $$ \text{K}2\text{CO}3 $$ | 60% | 70% | Fast, minimal solvent use |
| PTC-Assisted | 80°C, acetonitrile, PTC | 67% | 81.5% | Higher purity, controlled reaction |
| Acyl Chloride Coupling | $$ \text{SOCl}2 $$, $$ \text{Et}3\text{N} $$ | 75% | 85% | High efficiency, scalable |
Mechanistic Insights
- Benzylation: The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, where the deprotonated nitrogen of the tetrahydroquinolinone attacks the benzyl bromide’s electrophilic carbon.
- Amidation: The acyl chloride reacts with the amine group through nucleophilic acyl substitution, forming the amide bond.
Challenges and Solutions
Regioselectivity:
Purification:
Scale-Up:
- Phase transfer catalysis reduces solvent volume and improves heat transfer.
Q & A
Advanced Research Question
- In Vitro : LPS-induced TNF-α secretion in RAW264.7 macrophages (IC ~1.2 µM) .
- In Vivo : Murine collagen-induced arthritis model (10 mg/kg/day reduces paw swelling by 60%) .
How can computational tools predict metabolic pathways and potential toxicities?
Advanced Research Question
- Metabolism Prediction (CYP450) : Software like ADMET Predictor^® identifies primary oxidation sites (e.g., benzylic carbon) .
- Toxicity Screening : Ames test simulations and hepatotoxicity models (e.g., DILI^®) flag mutagenic or hepatotoxic metabolites .
What are the challenges in crystallizing this compound, and how are they addressed?
Advanced Research Question
Challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
